molecular formula C50H70O6 B1214444 Mesigyna CAS No. 99897-30-0

Mesigyna

Numéro de catalogue: B1214444
Numéro CAS: 99897-30-0
Poids moléculaire: 767.1 g/mol
Clé InChI: MVRUQONLTQUUHW-ASYYKIBUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mesigyna, also known as this compound, is a useful research compound. Its molecular formula is C50H70O6 and its molecular weight is 767.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Efficacy in Contraception

Mesigyna has been shown to be highly effective as a contraceptive method. A phase III clinical study involving 534 women indicated a pregnancy rate of 0 per 100 woman-years over a total experience of 4688 woman-months. The overall discontinuation rate was recorded at 17.9%, with bleeding problems being the primary cause for 5.1% of discontinuations .

Menstrual Pattern and Side Effects

Research indicates that this compound positively influences menstrual patterns. In a study with 36 women, after six months of treatment, approximately 80% reported normal menstrual cycles. Notably, while serum lipoprotein levels showed no significant changes, some alterations were observed in coagulation parameters and liver function tests .

Table 1: Summary of Menstrual Pattern Changes with this compound

Time PointNormal Menstrual Pattern (%)Side Effects Observed (%)
BaselineN/AN/A
After 3 Months~66Acceptable
After 6 Months~80Minimal

Lipid Metabolism and Coagulation

The effects of this compound on lipid metabolism have been a focus of various studies. One study reported slight decreases in total triglycerides and HDL cholesterol levels after six months of use, indicating that this compound does not adversely affect lipid profiles significantly . Furthermore, coagulation parameters remained stable, suggesting that this compound is safe concerning thromboembolic events.

Bone Density and Endometrial Health

A two-year comparative study involving premenopausal women showed no significant changes in spinal bone density or the incidence of endometrial hyperplasia among users of this compound compared to those using an intrauterine device (IUD) . This reinforces the notion that this compound is a low-risk option for contraception without compromising bone health.

Table 2: Comparative Outcomes of this compound vs IUD

ParameterThis compound Group (n=49)IUD Group (n=99)
Pregnancy Rate03
Discontinuation Rate (Bleeding)20%4%
Endometrial HyperplasiaNoneNone

Case Studies and Observational Research

Several observational studies have supported the findings regarding the effectiveness and safety profile of this compound. For instance, an observational study conducted in Peru highlighted its routine use among women in reproductive age, confirming its safety and efficacy in preventing pregnancy .

Another comprehensive review indicated that users experienced fewer menstrual disturbances compared to other contraceptive methods, enhancing user satisfaction and adherence to the regimen .

Propriétés

Numéro CAS

99897-30-0

Formule moléculaire

C50H70O6

Poids moléculaire

767.1 g/mol

Nom IUPAC

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate;[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate

InChI

InChI=1S/C27H38O3.C23H32O3/c1-4-6-7-8-9-25(29)30-27(5-2)17-15-24-23-12-10-19-18-20(28)11-13-21(19)22(23)14-16-26(24,27)3;1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h2,18,21-24H,4,6-17H2,1,3H3;7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t21-,22+,23+,24-,26-,27-;18-,19-,20+,21+,23+/m01/s1

Clé InChI

MVRUQONLTQUUHW-ASYYKIBUSA-N

SMILES

CCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C.CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C

SMILES isomérique

CCCCCCC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C.CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C

SMILES canonique

CCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C.CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C

Synonymes

Estracomb TTS
estradiol, norethindrone drug combination
HRP 102
HRP-102
HRP102
Mesigyna

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.